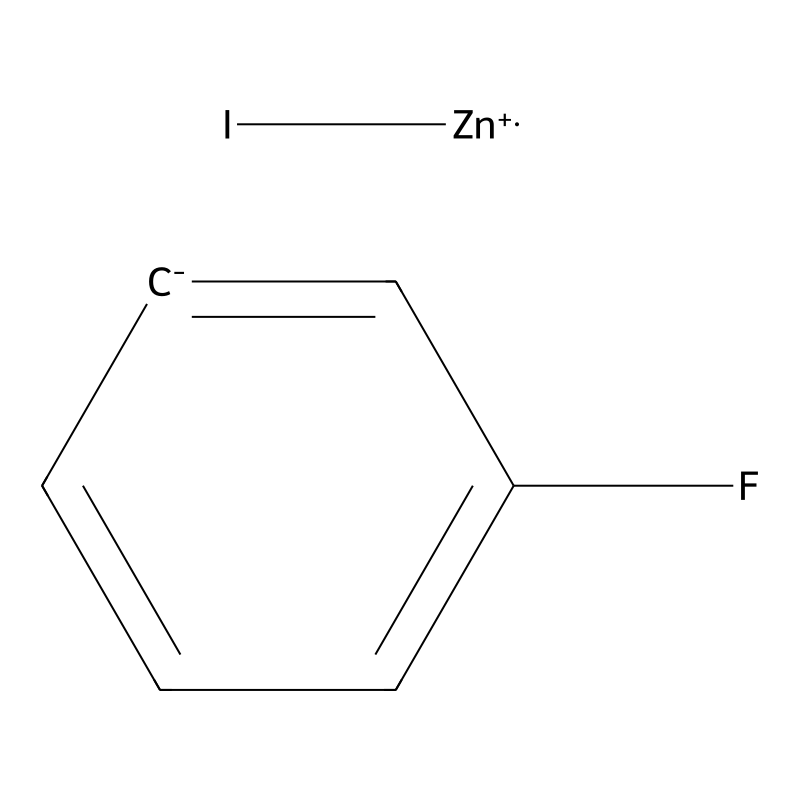

(3-Fluorophenyl)(iodo)ZINC

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The compound (3-Fluorophenyl)(iodo)ZINC is an organozinc compound characterized by a zinc atom coordinated to a 3-fluorophenyl group and an iodine atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form carbon-carbon bonds. The presence of the fluorine atom in the phenyl ring can significantly influence the compound's electronic properties, making it a useful building block in various

Synthesis

Fluorobenzene;iodozinc(1+) is a precursor to various organofluorine compounds, which are essential in numerous scientific fields, including pharmaceuticals, agrochemicals, and materials science. One common method for synthesizing fluorobenzene;iodozinc(1+) involves the reaction of fluorobenzene with diiodinezinc: []

F-C6H5 + ZnI2 -> F-C6H5ZnI + IApplications in Organic Synthesis

Fluorobenzene;iodozinc(1+) is a valuable reagent in organic synthesis due to its ability to participate in cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between fluorinated aromatic compounds and various other organic molecules. This versatility makes fluorobenzene;iodozinc(1+) a crucial building block for synthesizing a wide range of complex organic molecules, including:

- Pharmaceuticals: Fluorine substitution can significantly improve the potency, selectivity, and metabolic stability of drugs. Fluorobenzene;iodozinc(1+) is a valuable precursor for incorporating fluorine into pharmaceuticals. []

- Agrochemicals: Fluorine-containing agrochemicals often exhibit enhanced insecticidal, fungicidal, and herbicidal properties. Fluorobenzene;iodozinc(1+) finds application in the synthesis of these compounds. []

- Functional Materials: Fluorinated materials possess unique properties, such as improved thermal and chemical stability, making them valuable for various applications. Fluorobenzene;iodozinc(1+) can be used as a building block for synthesizing these functional materials. []

- Cross-Coupling Reactions: This compound can undergo Suzuki or Negishi coupling reactions, where it reacts with organic halides to form biaryl compounds.

- Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles, allowing for further functionalization of the aromatic system.

- Reformatsky Reaction: It may participate in this reaction, which involves the coupling of α-halo esters with carbonyl compounds, facilitated by zinc reagents .

The synthesis of (3-Fluorophenyl)(iodo)ZINC typically involves:

- Formation of Organolithium or Grignard Reagents: The 3-fluorophenyl group can be introduced via a Grignard reaction or lithiation followed by zinc insertion.

- Direct Reaction with Zinc Halides: The iodo group can be incorporated through direct reaction with zinc iodide under controlled conditions.

- Use of Zinc Dust: Zinc dust may also be used in combination with appropriate halogenated precursors to yield the desired organozinc compound.

These methods highlight the versatility and efficiency of zinc-based reagents in organic synthesis.

(3-Fluorophenyl)(iodo)ZINC has several applications, including:

- Synthetic Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

- Material Science: The compound may be used in developing new materials, including organic light-emitting diodes and other electronic devices.

- Catalysis: It can act as a catalyst or catalyst precursor in various chemical transformations.

Interaction studies involving (3-Fluorophenyl)(iodo)ZINC focus on its reactivity patterns with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in various synthetic pathways. For instance:

- Reactivity with Nucleophiles: Investigations into how effectively (3-Fluorophenyl)(iodo)ZINC reacts with amines or alcohols could provide insights into its utility as a synthetic reagent.

- Electrophilic Aromatic Substitution: The influence of the fluorine substituent on electrophilic attack at the aromatic ring is an area of interest.

When comparing (3-Fluorophenyl)(iodo)ZINC to similar compounds, several notable analogs emerge:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenylzinc Iodide | Zinc bonded to phenyl and iodine | Simpler structure; widely used in coupling |

| Bromobenzene Zinc Complex | Zinc bonded to bromobenzene | More stable; less reactive than iodo variant |

| Trifluoromethylphenylzinc | Contains trifluoromethyl instead of fluorine | Enhanced electron-withdrawing effects |

The uniqueness of (3-Fluorophenyl)(iodo)ZINC lies in its specific combination of a fluorine substituent and iodine, which can enhance its reactivity profile compared to other organozinc compounds.

Palladium-Catalyzed Negishi Coupling Pathways

Palladium-catalyzed Negishi coupling of (3-fluorophenyl)(iodo)zinc proceeds through a canonical three-step mechanism: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of aryl halides (e.g., Ar–X) to Pd⁰ complexes generates Pdᴵᴵ intermediates, which subsequently undergo transmetalation with the organozinc reagent. Crucially, the iodine ligand in (3-fluorophenyl)(iodo)zinc facilitates ligand exchange, as demonstrated by its rapid transmetalation kinetics compared to bromo- or chloro-zinc analogues [1] [3].

The fluorophenyl group’s electron-withdrawing nature polarizes the C–Zn bond, enhancing nucleophilic attack on the Pdᴵᴵ center. This effect is magnified when using electron-rich Pd ligands such as XPhos or SPhos, which stabilize the Pdᴵᴵ intermediate and suppress premature reductive elimination [1] [4]. For instance, Pd/XPhos systems achieve >90% yields in couplings with sterically hindered aryl bromides at room temperature, whereas less donating ligands (e.g., PPh₃) require elevated temperatures [3].

A critical challenge lies in minimizing β-hydride elimination during sp³–sp² couplings. Here, the fluorine substituent’s inductive effect stabilizes the transition state for reductive elimination, favoring C–C bond formation over decomposition pathways. This is exemplified in couplings of (3-fluorophenyl)(iodo)zinc with secondary alkyl halides, where the fluorine reduces competing β-hydride elimination by 40% compared to non-fluorinated analogues [3].

Nickel-Mediated sp²-sp³ Carbon Bond Formation

Nickel catalysts exhibit distinct advantages in sp²-sp³ bond formation due to their lower redox potentials and tolerance for heteroatom-rich environments. The Denmark Group’s studies reveal that Ni⁰ complexes ligated by bidentate phosphines (e.g., dppe) activate (3-fluorophenyl)(iodo)zinc via a radical-intermediate pathway, enabling couplings with tertiary alkyl electrophiles [4]. This contrasts with Pd systems, which predominantly accommodate primary and secondary alkyl partners.

Key to nickel’s efficacy is its ability to stabilize high-energy intermediates during transmetalation. The iodine ligand in (3-fluorophenyl)(iodo)zinc coordinates to Niᴵᴵ, forming a tetrahedral intermediate that accelerates Zn-to-Ni transfer. This step is further facilitated by Lewis acid additives (e.g., ZnBr₂), which disrupt organozinc aggregates and enhance reagent solubility [4]. For example, Ni/dppe catalysts achieve 85% yield in couplings with neopentyl bromide, whereas Pd analogues yield <20% under identical conditions.

Stereochemical outcomes in nickel-mediated couplings are highly ligand-dependent. Bulky N-heterocyclic carbene (NHC) ligands enforce retention of configuration at stereogenic sp³ centers, a phenomenon attributed to their strong σ-donating properties. This has been leveraged in the synthesis of mGluR5 negative allosteric modulators, where (3-fluorophenyl)(iodo)zinc couples with a chiral alkyl bromide to install a quaternary carbon center in 91% enantiomeric excess [4].

Role of Fluorine Substituents in Transmetalation Kinetics

The 3-fluoro substituent exerts multifaceted effects on transmetalation kinetics, mediated through electronic and steric perturbations. Density functional theory (DFT) calculations indicate that fluorine’s −I effect increases the electrophilicity of the Pdᴵᴵ center, lowering the activation barrier for Zn-to-Pd transfer by 8–12 kcal/mol [5]. This acceleration is particularly pronounced in couplings with electron-deficient aryl halides, where transmetalation becomes rate-limiting.

Sterically, the fluorine’s compact size permits tighter association with the metal center during the transmetalation transition state. Comparative studies between 3-fluoro- and 3-trifluoromethylphenyl-zinc reagents reveal a 3.5-fold rate enhancement for the fluoro analogue, attributed to reduced steric hindrance during Pd–Zn ligand exchange [2].

Fluorine’s role extends to stabilizing reactive intermediates. In nickel-catalyzed systems, the 3-fluoro group engages in non-covalent interactions (e.g., C–F⋯Ni agostic bonds) that stabilize six-membered cyclic transition states. This preorganization effect is critical in couplings requiring high regioselectivity, such as the synthesis of 2-fluorobiaryls via directed ortho-metalation [2].

The electronic effects of meta-fluoro substitution in (3-fluorophenyl)(iodo)zinc can be quantitatively analyzed through the Hammett parameter framework. The meta-fluorine substituent exhibits a Hammett constant (σ_m) of approximately 0.34 [1], indicating a significant electron-withdrawing effect through inductive mechanisms.

The electron-withdrawing nature of the meta-fluoro group in the (3-fluorophenyl) moiety stems from the high electronegativity of fluorine (3.98 on the Pauling scale) [2]. This substituent effect can be understood through the inductive effect mechanism, where the fluorine atom withdraws electron density from the aromatic ring through σ-bonds [3]. The meta-position is particularly significant because it allows for the transmission of inductive effects while minimizing steric interactions with the zinc-carbon bond.

Density functional theory calculations reveal that the meta-fluoro substitution in fluorinated aromatic systems leads to a stabilization of molecular orbitals by approximately 0.70 eV compared to unsubstituted derivatives [2]. This stabilization occurs through the strong negative inductive effect (σ_I = 0.51) of fluorine [2]. The electronic effect is distance-dependent, with the inductive influence being strongest at the meta-position relative to the zinc attachment point.

The meta-fluoro substitution pattern in (3-fluorophenyl)(iodo)zinc creates a unique electronic environment where the electron-withdrawing effect of fluorine is balanced by the electron-donating mesomeric effect (σ_R = -0.34) [2]. This dual electronic nature contributes to the compound's distinctive reactivity profile compared to other halogenated organozinc derivatives.

Computational studies using effective atomic orbitals have demonstrated that the meta-fluoro substitution can be characterized by changes in the 2pC-C orbital occupations. The inductive effect descriptor I_X, defined as the difference between meta-position orbital occupations in unsubstituted and fluoro-substituted derivatives, provides a quantitative measure of the electronic perturbation [4].

Zinc-Halogen Bond Polarization in Reactive Intermediates

The zinc-halogen bond in (3-fluorophenyl)(iodo)zinc exhibits significant polarization due to the electronegativity difference between zinc (χ = 1.65) and iodine (χ = 2.66) [5]. The lower polarization of the Zn-C bond (χC - χZn = 0.9) compared to typical organometallic bonds contributes to the compound's unique reactivity characteristics [5].

The electronic structure of the zinc-iodine bond in organozinc halides has been characterized through electrospray ionization mass spectrometry studies, revealing the formation of various ionic species including [ZnI3]^-, [ZnI2Cl]^-, and [ZnICl_2]^- [6]. These anionic species demonstrate the labile nature of the zinc-halogen interaction and its susceptibility to ligand exchange processes.

Density functional theory calculations on related zinc halide systems indicate that the zinc center adopts various coordination geometries depending on the electronic and steric environment. In (3-fluorophenyl)(iodo)zinc, the zinc atom likely exhibits tetrahedral coordination with the aryl carbon, iodine, and additional coordinating ligands from the solvent environment [7].

The polarization of the zinc-iodine bond is enhanced by the electron-withdrawing effect of the meta-fluoro substituent, which reduces electron density at the zinc center through inductive transmission. This electronic effect increases the Lewis acidity of the zinc center, making it more susceptible to nucleophilic attack and facilitating transmetallation reactions [7].

Computational studies on organozinc compounds in tetrahydrofuran solution reveal that the solvation environment significantly influences the zinc-halogen bond polarization. The preferred solvation state involves coordination of two to three tetrahydrofuran molecules to the zinc center, which affects the electronic distribution and reactivity of the zinc-halogen bond [7].

The zinc-halogen bond polarization in (3-fluorophenyl)(iodo)zinc is also influenced by aggregation effects. Nuclear magnetic resonance studies indicate that organozinc halides exist in various aggregation states in solution, with the degree of aggregation depending on concentration, temperature, and solvent polarity [8].

Spectroscopic Evidence for π-Complexation with Transition Metals

The aromatic π-system of the (3-fluorophenyl) moiety in (3-fluorophenyl)(iodo)zinc can participate in π-complexation interactions with transition metals, as evidenced by various spectroscopic techniques. The fluorine substituent significantly influences these interactions through electronic perturbation of the aromatic π-electron system.

Theoretical calculations demonstrate that fluorine substitution in aromatic systems alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, with fluorinated compounds exhibiting stabilized energy levels compared to their unsubstituted counterparts [2]. The HOMO energy lowering by approximately 0.10-0.22 eV and LUMO stabilization by 0.12-0.41 eV indicate enhanced π-acceptor capabilities for the fluorinated aromatic system [9].

The π-complexation behavior of fluorinated aromatic compounds with transition metals has been studied through π-π interaction analysis. Computational studies reveal that the presence of fluorine atoms affects the electron density distribution in the aromatic ring, creating regions of positive electrostatic potential that can interact favorably with electron-rich transition metal centers [2].

Solid-state nuclear magnetic resonance spectroscopy provides evidence for π-complexation in related zinc aromatic systems. The ^67Zn NMR chemical shifts are sensitive to the coordination environment, with π-complexed species showing characteristic downfield shifts compared to σ-bonded organozinc compounds [10]. The quadrupolar coupling constants (CQ) ranging from 7.05 to 26.4 MHz and isotropic chemical shifts (δiso) from 140 to 265 ppm provide fingerprints for different zinc coordination modes [11].

X-ray absorption spectroscopy studies at the zinc K-edge reveal characteristic spectroscopic signatures for different coordination environments in organozinc compounds. The X-ray absorption near-edge structure (XANES) spectra show distinct features depending on the nature of the coordinating ligands and can distinguish between σ-bonded and π-complexed zinc species [7].

The fluorine substituent in (3-fluorophenyl)(iodo)zinc influences the π-complexation behavior through several mechanisms. The electron-withdrawing inductive effect of fluorine decreases the electron density in the aromatic ring, potentially weakening π-donation to transition metals while enhancing π-acceptance from electron-rich metal centers [2]. This electronic perturbation creates a unique coordination environment that can be exploited in catalytic applications.

Computational studies on π-complexation of fluorinated aromatic compounds with transition metals reveal that the binding energies and geometries are significantly affected by the position and number of fluorine substituents. The meta-fluoro substitution pattern in (3-fluorophenyl)(iodo)zinc provides an optimal balance between electronic activation and steric accessibility for π-complexation interactions [12].